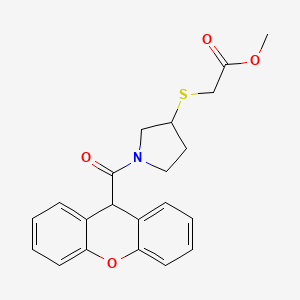

methyl 2-((1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “methyl 2-((1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)thio)acetate” is complex, featuring a xanthene core. Xanthones (9H-xanthen-9-ones) are yellow-colored and oxygen-containing heterocycles. The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 .Scientific Research Applications

Photophysical Properties and Synthesis

- A study on heterocyclic 1,1-donor–acceptor-substituted alkenes derived from xanthone explored synthetic routes leading to various products, including xanthone-derived compounds. The photophysical properties of these compounds were investigated, showing strong fluorescence shifts upon protonation, and unusual reactivity in photooxygenation experiments, highlighting potential applications in developing fluorescent materials and studying singlet oxygen processes (Lippold, Neudörfl, & Griesbeck, 2021).

Antischistosomal Activity

- Research into xanthene derivatives aimed at potential antischistosomal activity involves the synthesis of N-(9H-Xanthen-9-yl)succinimide and its subsequent transformation into various derivatives. This work contributes to the search for new treatments against schistosomiasis, a significant parasitic disease (Zeid, El-kousy, El-Torgoman, & Ismail, 1987).

Crystal Structure Analysis

- The study of the crystal structure of a compound structurally related to the query compound provides insights into the conformation, rotation, and stabilizing forces within the molecule, aiding in the understanding of its physical and chemical properties (Sivakumar, Fun, Ray, Roy, & Nigam, 1995).

Anti-Aggregation Activity

- A paper reported on the synthesis and anti-aggregation activity of 2-[3-methyl-1-ethylxanth-8-ylthio]acetate salts containing thietanyl and dioxothietanyl rings. These compounds exhibited significant anti-aggregation activity, suggesting potential applications in treating diseases characterized by abnormal protein aggregation (Gurevich, Urakov, Khaliullin, Samorodov, Shabalina, Kamilov, Murataev, & Bashirova, 2020).

Synthesis of Heterocyclic Compounds

- Another study focused on the synthesis of apomitomycin derivatives , potential intermediates for mitomycin synthesis, illustrating the utility of heterocyclic compounds in developing anticancer drugs. The research demonstrated a successful synthetic route, providing a foundation for further medicinal chemistry efforts (Kametani, Kigawa, Nemoto, Ihara, & Fukumoto, 1980).

properties

IUPAC Name |

methyl 2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-25-19(23)13-27-14-10-11-22(12-14)21(24)20-15-6-2-4-8-17(15)26-18-9-5-3-7-16(18)20/h2-9,14,20H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCQUZYKQFJEMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2629205.png)

![5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2629207.png)

![2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629209.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629213.png)

![10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride](/img/structure/B2629214.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2629223.png)